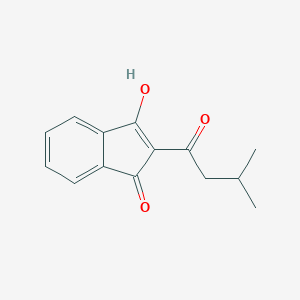
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C14H14O3 It is known for its unique structure, which includes an indene backbone substituted with a hydroxy group and a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with appropriate reagents to introduce the hydroxy and 3-methylbutanoyl groups. One common method involves the use of indene-1-one as a starting material, which undergoes a series of reactions including acylation and hydroxylation to yield the desired product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-oxo-2-(3-methylbutanoyl)inden-1-one, while reduction of the carbonyl group can produce 3-hydroxy-2-(3-methylbutanol)inden-1-one.
Scientific Research Applications
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. The specific pathways involved can vary depending on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione: A tautomer of this compound with similar structural features.
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Another compound with a similar indene backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
139307-18-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-hydroxy-2-(3-methylbutanoyl)inden-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3 |
InChI Key |
XLGORMZCXDBMNV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















